molecular formula C20H25N3O4 B11141983 4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(4-morpholinophenyl)butanamide

4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(4-morpholinophenyl)butanamide

Cat. No.: B11141983
M. Wt: 371.4 g/mol
InChI Key: BZSSLGDNFXIKHR-UHFFFAOYSA-N
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Description

    4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(4-morpholinophenyl)butanamide: , also known by its chemical structure, is a complex organic compound.

  • Its molecular formula is C21H24N4O4 .
  • The IUPAC name is 4-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-yl]butanamide .
  • The compound’s structure includes a pyridine ring, a benzimidazole ring, and a morpholine group.
  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of a pyridine derivative with a benzimidazole derivative, followed by morpholine substitution.
    • Reaction Conditions : Specific reaction conditions may vary, but typically involve refluxing the reactants in suitable solvents with appropriate catalysts.
    • Industrial Production : While not widely produced industrially, research laboratories synthesize it for scientific investigations.
  • Chemical Reactions Analysis

    • Reactions : This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate or hydrogen peroxide.
      • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride.
      • Substitution : Nucleophilic substitution using morpholine or other amines.
    • Major Products : The products depend on the specific reaction. For example, reduction may yield a dihydropyridine derivative.
  • Scientific Research Applications

    • Chemistry : Used as a building block in organic synthesis.
    • Biology : Investigated for potential biological activity (e.g., enzyme inhibition).
    • Medicine : Research into its pharmacological properties (e.g., anti-inflammatory, antitumor).
    • Industry : Limited industrial applications due to its complexity.
  • Mechanism of Action

    • Targets : It likely interacts with enzymes or receptors due to its structural features.
    • Pathways : Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and mechanisms are still areas of active research

    Properties

    Molecular Formula

    C20H25N3O4

    Molecular Weight

    371.4 g/mol

    IUPAC Name

    4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(4-morpholin-4-ylphenyl)butanamide

    InChI

    InChI=1S/C20H25N3O4/c1-15-13-18(24)14-20(26)23(15)8-2-3-19(25)21-16-4-6-17(7-5-16)22-9-11-27-12-10-22/h4-7,13-14,24H,2-3,8-12H2,1H3,(H,21,25)

    InChI Key

    BZSSLGDNFXIKHR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)O

    Origin of Product

    United States

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